3-Methyl-6-nitro-2H-isoquinolin-1-one
Overview
Description
“3-Methyl-6-nitro-2H-isoquinolin-1-one” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 481.1±45.0 °C and a predicted density of 1.344±0.06 g/cm3 . Its pKa is predicted to be 10.94±0.40 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids
A study described the synthesis of 1-methylisoquinoline-3,4-diamine and its condensation with α-dicarbonyl compounds to produce fused pyrazine rings. This process involved oxidation of methyl groups to yield carboxylic acids and nitration in the benzenoid ring, leading to 10-nitro products and unusual trinitromethyl compounds (Deady & Quazi, 1992).
Selective Ortho Methylation of Nitroheteroaryls
Another study developed an efficient method for ortho methylation of nitroheteroaryls, including 6-methyl-5-nitroisoquinoline, through vicarious nucleophilic substitution. This approach was applicable to various aromatic and heteroaromatic nitro compounds (Achmatowicz et al., 2008).
Applications in Medicinal Chemistry
Synthesis of Isoquinolinone Compounds
A concise method for synthesizing isoquinolinones was developed, showcasing a simple operation and potential applications in drug development (Wang et al., 2017).
Potential Bioreductively Activated Pro-Drug System
Research on 5-substituted isoquinolin-1-ones, including those derived from 3-methyl-6-nitro-2H-isoquinolin-1-one, indicated their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-6-nitro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCNOQBVVYZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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